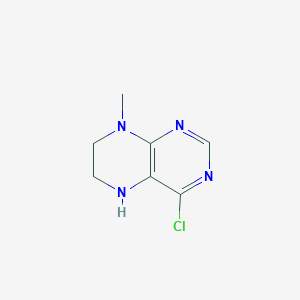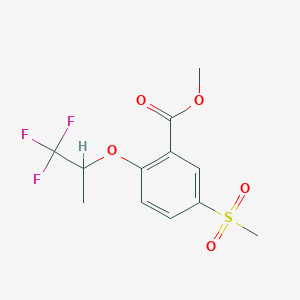
5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C11H11N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine typically involves the nitration of N4-(o-tolyl)pyrimidine-4,6-diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-N4-(o-tolyl)pyrimidine-4,6-diamine.
Substitution: Various N-substituted pyrimidine derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the pyrimidine ring, though these are less commonly studied.
科学研究应用
5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine: Similar structure with diphenyl substitution.
5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine: Similar structure with meta-tolyl substitution.
Uniqueness
5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine is unique due to its ortho-tolyl substitution, which can influence its chemical reactivity and biological activity compared to its meta- and para-substituted analogs. The specific positioning of the tolyl group can affect the compound’s interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
4-N-(2-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCVCNUNJHBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
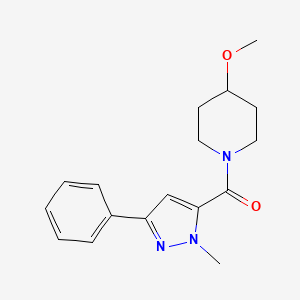
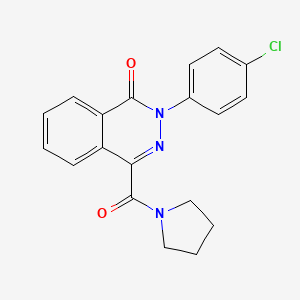
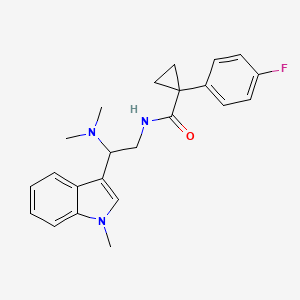
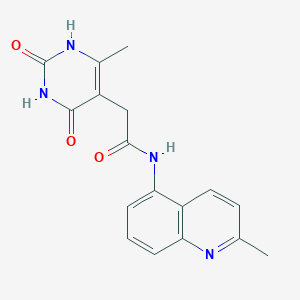
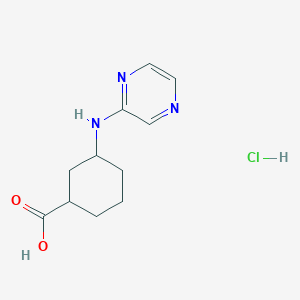
![4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)

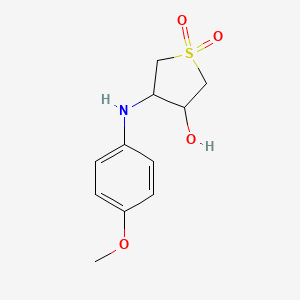

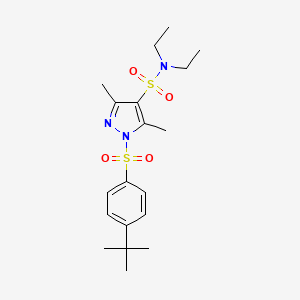
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
